

Physical and chemical characteristics of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

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Compound of Interest

Compound Name:	1-(4-Chlorophenyl)cyclohexanecarbaldehyde
Cat. No.:	B13917613

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Physical and Chemical Characteristics of **1-(4-Chlorophenyl)cyclohexanecarbaldehyde**: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist in medicinal chemistry and synthetic development, I frequently encounter sterically demanding building blocks that require precise kinetic control during functionalization. **1-(4-Chlorophenyl)cyclohexanecarbaldehyde** (CAS: 1267278-69-2) is a prime example of such a compound[1]. Featuring a quaternary stereocenter that bears both an electron-withdrawing para-chlorophenyl group and a reactive formyl moiety—all conformationally locked within a cyclohexane ring—this aldehyde serves as a critical intermediate for synthesizing complex, sterically hindered amines and alcohols.

This whitepaper details the physicochemical properties, structural dynamics, and validated synthetic protocols required to successfully generate and utilize this compound in drug development workflows.

Molecular Identity & Fundamental Properties

To establish a baseline for analytical and synthetic workflows, the fundamental quantitative properties of the aldehyde and its primary precursor are summarized below.

Table 1: Physicochemical Data and Identity

Property	Value
IUPAC Name	1-(4-chlorophenyl)cyclohexane-1-carbaldehyde
CAS Registry Number	1267278-69-2
Molecular Formula	C ₁₃ H ₁₅ ClO
Molecular Weight	222.71 g/mol
Physical State	Viscous liquid to low-melting solid
LogP (Predicted)	~3.8 - 4.2

| Primary Precursor | 1-(4-Chlorophenyl)cyclohexanecarbonitrile (CAS: 64399-28-6) |

Data supported by commercial chemical databases including Key Organics[1] and SIELC Technologies[2].

Structural & Chemical Characteristics

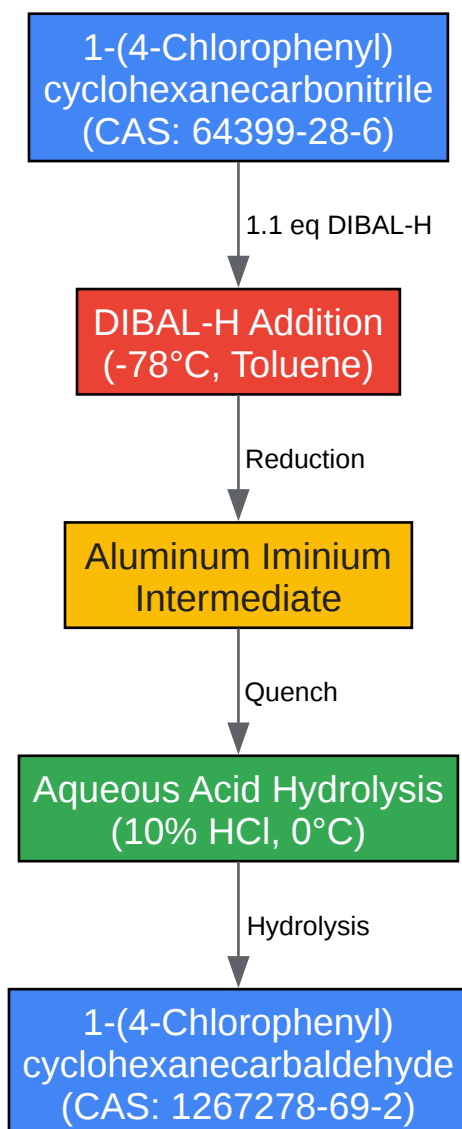
The reactivity of **1-(4-Chlorophenyl)cyclohexanecarbaldehyde** is entirely dictated by its unique three-dimensional architecture. Understanding these structural constraints is paramount for designing successful downstream reactions.

- **Profound Steric Hindrance:** The quaternary carbon (C1 of the cyclohexane ring) is exceptionally crowded. The bulky 4-chlorophenyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions with the cyclohexane protons. Consequently, the formyl (-CHO) group is forced into the axial position. This axial trajectory shields the carbonyl carbon, meaning nucleophilic attacks (e.g., via the Bürgi-Dunitz trajectory) require highly reactive nucleophiles or elevated temperatures to overcome the steric barrier.

- **Electronic Effects:** The para-chloro substitution on the phenyl ring exerts a mild electron-withdrawing inductive effect (-I). While this slightly increases the electrophilicity of the adjacent quaternary carbon, the formyl carbon itself remains relatively insulated. However, this -I effect is crucial during the synthesis of the compound, as it stabilizes the intermediate iminium species prior to hydrolysis.

Synthetic Pathways & Mechanistic Insights

The most reliable method for generating this sterically hindered aldehyde is the controlled reduction of its corresponding nitrile, 1-(4-Chlorophenyl)cyclohexanecarbonitrile[3]. Standard hydride reagents like Lithium Aluminum Hydride (LiAlH_4) will over-reduce the nitrile directly to a primary amine. To trap the intermediate at the aldehyde oxidation state, we must use Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures.



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Figure 1: Synthetic workflow for the controlled reduction of the nitrile precursor to the target aldehyde.

Experimental Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and an in-process validation check to ensure reaction fidelity.

Reagents Required:

- 1-(4-Chlorophenyl)cyclohexanecarbonitrile (1.0 eq)[2]

- DIBAL-H (1.0 M solution in Toluene, 1.1 eq)
- Anhydrous Toluene (Solvent)
- 10% Aqueous HCl (Hydrolysis agent)
- Ethyl Acetate (EtOAc)

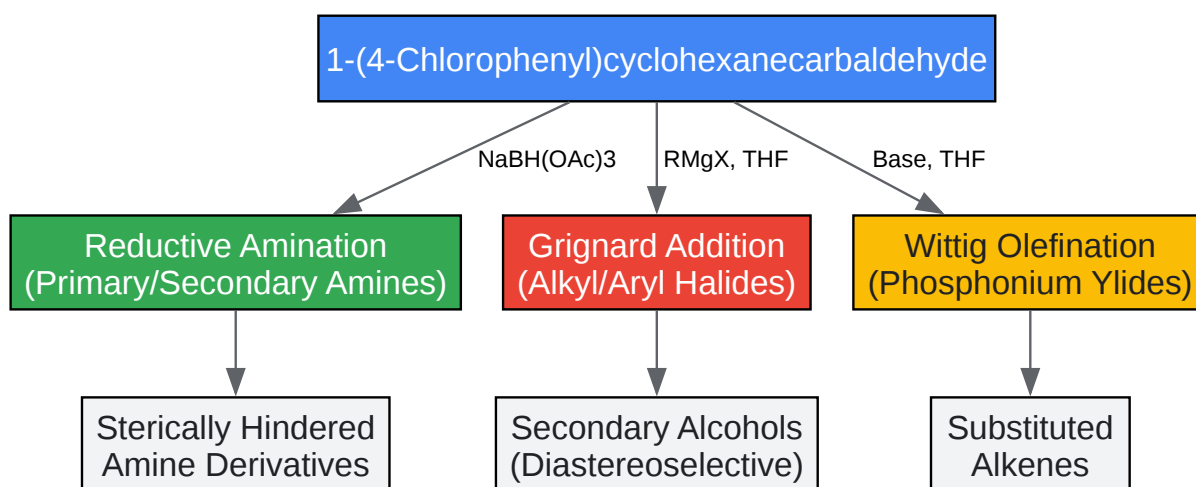
Step-by-Step Methodology:

- Preparation & Inert Atmosphere: Dissolve 1.0 eq of 1-(4-Chlorophenyl)cyclohexanecarbonitrile in anhydrous toluene under an argon atmosphere.
 - Causality: Toluene is chosen as a non-coordinating solvent. Unlike THF, it prevents the premature breakdown of the DIBAL-H dimeric complex, ensuring a controlled, slow hydride transfer.
- Cryogenic Reduction: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add 1.1 eq of DIBAL-H dropwise over 30 minutes.
 - Causality: Maintaining -78°C is critical. At this temperature, the hydride attacks the nitrile to form a stable aluminum iminium complex. The low thermal energy prevents a second hydride transfer, completely halting over-reduction to the amine.
- In-Process Validation 1 (TLC): After 2 hours, sample the reaction. Run a TLC (Hexane:EtOAc 9:1). The complete disappearance of the UV-active nitrile spot confirms quantitative conversion to the intermediate.
- Quenching & Hydrolysis: Slowly add a small volume of EtOAc at -78°C to quench any unreacted DIBAL-H. Warm the reaction to 0°C and vigorously stir in 10% aqueous HCl for 1 hour.
 - Causality: The intermediate is a robust N-Al complex. Acidic hydrolysis is strictly required to break the nitrogen-aluminum bond and hydrolyze the resulting imine into the final aldehyde.

- Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
- In-Process Validation 2 (NMR): Analyze the crude product via ^1H NMR. The synthesis is validated by the appearance of a distinct, sharp singlet at δ 9.4–9.6 ppm, confirming the presence of the formyl proton.

Downstream Applications in Drug Development

Once isolated, **1-(4-Chlorophenyl)cyclohexanecarbaldehyde** is primarily utilized to generate proprietary, sterically hindered pharmacophores. Because the aldehyde is shielded, reactions like reductive amination require specialized conditions (e.g., using Sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$, in mildly acidic media) to force the formation of the iminium ion prior to reduction.



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Figure 2: Downstream chemical reactivity and primary applications in drug development.

References

- "1-(4-Chlorophenyl)cyclohexanecarbonitrile (CAS: 64399-28-6)", SIELC Technologies. URL: [\[Link\]](#)

- "1-(4-Clorofenilo)-1-ciclohexanocarbonitrilo, 99 %", Thermo Fisher Scientific. URL: [[Link](#)]

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Sources

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